molecular formula C19H17BrO4 B4627057 3-(2-bromophenoxy)-7-butoxy-4H-chromen-4-one

3-(2-bromophenoxy)-7-butoxy-4H-chromen-4-one

Cat. No. B4627057
M. Wt: 389.2 g/mol
InChI Key: VMJDSLRVIVDHAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen-4-one derivatives often involves novel methodologies that ensure high yields and mild reaction conditions. For example, Fan et al. (2014) demonstrated a base-catalyzed tandem reaction for synthesizing 2-substituted 3-(4-oxo-4H-chromen-3-yl)acrylates from readily available acrylates under extremely mild conditions, highlighting a potential pathway for the synthesis of related compounds (Fan et al., 2014).

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives has been extensively studied, revealing detailed information through spectroscopic and crystallographic analyses. For instance, Bam & Chalifoux (2018) discussed the regioselective synthesis of chromen-4-one derivatives, hinting at the structural versatility of these compounds and their synthesis through Friedel-Crafts acylation (Bam & Chalifoux, 2018).

Chemical Reactions and Properties

Chromen-4-one derivatives participate in various chemical reactions, displaying a wide range of reactivities. Jiang et al. (2016) developed a gold-catalyzed hydrogen bond-directed tandem cyclization strategy to synthesize indeno-chromen-4-one derivatives, showcasing the compounds' ability to undergo complex cyclization reactions (Jiang et al., 2016).

Physical Properties Analysis

The physical properties of chromen-4-one derivatives, such as solubility and crystallinity, are crucial for their application in various fields. Elenkova et al. (2014) synthesized a chromen-2-one compound and analyzed its crystal structure, providing insights into its physical characteristics, which may be relevant for understanding similar compounds (Elenkova et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of chromen-4-one derivatives have been the subject of several studies. Gabbutt et al. (1994) described the synthesis and reactivity of 4-bromo-2H-chromenes, providing valuable information on the bromination reactions and subsequent transformations of chromen-4-one derivatives (Gabbutt et al., 1994).

properties

IUPAC Name

3-(2-bromophenoxy)-7-butoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO4/c1-2-3-10-22-13-8-9-14-17(11-13)23-12-18(19(14)21)24-16-7-5-4-6-15(16)20/h4-9,11-12H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJDSLRVIVDHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromophenoxy)-7-butoxy-4H-chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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